(R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one
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Overview
Description
(R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound with a pteridine core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring a chloro group, a cyclopentyl ring, an ethyl group, and a methyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pteridine core: This step involves the cyclization of appropriate precursors to form the pteridine ring system.
Introduction of the chloro group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pteridine oxides.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydro-5H-pteridin-6-one
- 2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6-one
Uniqueness
(R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C14H19ClN4O |
---|---|
Molecular Weight |
294.78 g/mol |
IUPAC Name |
2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7H-pteridin-6-one |
InChI |
InChI=1S/C14H19ClN4O/c1-3-10-13(20)18(2)11-8-16-14(15)17-12(11)19(10)9-6-4-5-7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
RDOMCFLYXZACAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)Cl)C |
Origin of Product |
United States |
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